7-(Trifluoromethoxy)naphthalen-2-ol

Catalog No.
S8541787
CAS No.
M.F
C11H7F3O2
M. Wt
228.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Trifluoromethoxy)naphthalen-2-ol

Product Name

7-(Trifluoromethoxy)naphthalen-2-ol

IUPAC Name

7-(trifluoromethoxy)naphthalen-2-ol

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6,15H

InChI Key

ZZQKKJPMQKUNNY-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)O

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)O

7-(Trifluoromethoxy)naphthalen-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to the naphthalene structure, specifically at the seventh position, with a hydroxyl group located at the second position. Its molecular formula is C11H7F3OC_{11}H_7F_3O and it has a molecular weight of approximately 212.17 g/mol. The trifluoromethoxy group significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
  • Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions, allowing for the synthesis of derivatives with altered properties.

Research indicates that 7-(Trifluoromethoxy)naphthalen-2-ol exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The trifluoromethoxy group enhances the compound's interaction with biological targets, potentially modulating various biochemical pathways. This interaction may lead to significant biological effects, such as enzyme inhibition or alteration of cellular signaling pathways.

The synthesis of 7-(Trifluoromethoxy)naphthalen-2-ol typically involves the introduction of the trifluoromethoxy group into the naphthalen-2-ol structure. Common methods include:

  • Trifluoromethoxylation: This process involves using trifluoromethoxylating reagents to introduce the trifluoromethoxy group at the seventh position of naphthalen-2-ol.
  • Electrophilic Aromatic Substitution: The hydroxyl group serves as a directing group in electrophilic aromatic substitution reactions, facilitating the introduction of the trifluoromethoxy moiety.

7-(Trifluoromethoxy)naphthalen-2-ol has diverse applications in various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities and therapeutic applications.
  • Medicine: Research explores its role as a pharmaceutical intermediate or active ingredient.
  • Industry: It is utilized in developing advanced materials and agrochemicals due to its unique chemical properties.

Interaction studies are essential for understanding how 7-(Trifluoromethoxy)naphthalen-2-ol interacts with various biological targets. The presence of the trifluoromethoxy group enhances binding affinity to certain enzymes and receptors, modulating their activity. These interactions can lead to significant biological effects, such as enzyme inhibition or alteration of cellular signaling pathways .

Several compounds share structural similarities with 7-(Trifluoromethoxy)naphthalen-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Naphthalen-2-olHydroxyl group at position 2 without trifluoromethoxyDifferent chemical and biological properties
7-Methoxynaphthalen-2-olMethoxy group instead of trifluoromethoxyVariations in reactivity and applications
7-(Trifluoromethyl)naphthalen-2-olTrifluoromethyl group instead of trifluoromethoxyDifferences in electronic and steric effects
7-Amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-olAmino group at position 1Potentially different biological activity due to amino substitution

Uniqueness: The presence of the trifluoromethoxy group in 7-(Trifluoromethoxy)naphthalen-2-ol imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These characteristics make it particularly valuable for pharmaceutical and agrochemical research.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

228.03981395 g/mol

Monoisotopic Mass

228.03981395 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

Explore Compound Types